molecular formula C12H16ClN3O B1520063 2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride CAS No. 1158434-87-7

2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride

Cat. No.: B1520063
CAS No.: 1158434-87-7
M. Wt: 253.73 g/mol
InChI Key: SILAGNZYCBGMOB-UHFFFAOYSA-N
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Description

2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Opioid Kappa Agonists

  • Studies have investigated N-[2-(1-pyrrolidinyl)ethyl]acetamides, related to 2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride, for their potential as opioid kappa agonists. One study describes the synthesis and biological evaluation of these compounds as kappa agonists, highlighting a specific compound's potent naloxone-reversible analgesic effects in mouse models (Barlow et al., 1991).

Antiallergic Agents

  • Research into N-(pyridin-4-yl)-(indol-3-yl)alkylamides, closely related to the target compound, has been conducted to explore their use as antiallergic compounds. One such study identified a specific amide that was significantly more potent than astemizole in an ovalbumin-induced histamine release assay (Menciu et al., 1999).

Anticancer Applications

  • A study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which shares structural similarities with the compound , explored its synthesis and potential anticancer activity. The study included molecular docking analysis targeting the VEGFr receptor (Sharma et al., 2018).

Anti-Inflammatory Drugs

  • Research has been conducted on indole acetamide derivatives, such as N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, for their potential anti-inflammatory properties. This includes in silico modeling studies targeting the cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).

Herbicide Metabolism

  • The metabolism of chloroacetamide herbicides, which include compounds structurally related to this compound, has been studied in human and rat liver microsomes. This research provides insights into the metabolic pathways and cytochrome P450 isoforms involved in the biotransformation of these compounds (Coleman et al., 2000).

Properties

IUPAC Name

2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c13-7-12(16)14-6-5-9-8-15-11-4-2-1-3-10(9)11;/h1-4,8,15H,5-7,13H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILAGNZYCBGMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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